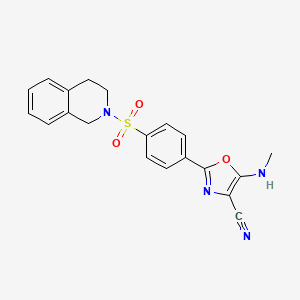

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-22-20-18(12-21)23-19(27-20)15-6-8-17(9-7-15)28(25,26)24-11-10-14-4-2-3-5-16(14)13-24/h2-9,22H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFSHBHOLYHKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 491.62 g/mol. The compound features multiple functional groups, including a sulfonamide, oxazole, and carbonitrile moieties, which may contribute to its biological activity.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or other sulfonyl-containing targets.

Antifungal Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit antifungal properties. A study evaluating various compounds against phytopathogenic fungi found that certain derivatives demonstrated significant antifungal activity, suggesting that similar structures may confer antifungal properties to our compound of interest .

Cytotoxicity and Cell Viability

In vitro studies are essential for assessing the cytotoxic effects of compounds on cancer cell lines. A recent investigation into related compounds showed varying degrees of cytotoxicity in B16F10 melanoma cells. Compounds were tested at concentrations ranging from 0 to 5 μM over 48 to 72 hours. The results indicated that certain structural modifications could enhance or reduce cell viability .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis; thus, compounds that inhibit this enzyme are often explored for their potential skin-lightening effects. Studies on similar oxazole derivatives have shown promising tyrosinase inhibitory activities with IC50 values in the low micromolar range. It is anticipated that our compound may exhibit comparable inhibitory effects due to structural similarities .

Case Studies

- Antifungal Efficacy : In a comparative study on various isoquinoline derivatives, certain compounds demonstrated antifungal activities exceeding those of established antifungal agents .

- Cytotoxicity Assessment : In experiments involving B16F10 cells, several derivatives exhibited significant cytotoxic effects at specific concentrations, indicating potential for further development in cancer therapeutics .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving arylsulfonyl derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and MOLT-3 (lymphoblastic leukemia) . The cytotoxic activity was assessed using IC50 values, providing a quantitative measure of the compound's effectiveness .

Neuropharmacological Potential

The compound's structural features suggest potential interactions with neurotransmitter systems. Specifically, derivatives of tetrahydroisoquinoline have been identified as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests that the compound may have applications in treating neurological disorders.

Synthesis and Structural Insights

The synthesis of the compound involves multi-step processes that include the formation of the isoquinoline core and subsequent modifications to introduce sulfonyl and oxazole functionalities. A typical synthetic route may involve:

- Formation of the Isoquinoline Core : Utilizing precursors like 3,4-dihydroisoquinoline.

- Sulfonation : Introducing the sulfonyl group through reactions with sulfonyl chlorides.

- Oxazole Formation : Employing cyclization methods to form the oxazole ring.

These steps are critical for achieving the desired pharmacophore necessary for biological activity .

Biological Evaluation and Case Studies

Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various arylsulfonyl compounds, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents . The evaluation involved multiple assays across different cancer cell lines, confirming the broad applicability of these compounds.

Mechanistic Studies

Further investigations into the mechanism of action have revealed that these compounds may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction . Such insights are crucial for understanding how to optimize these compounds for therapeutic use.

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogs with Pyrimidine Cores

Compound 3: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile ()

- Core : Pyrimidine-5-carbonitrile (vs. oxazole-4-carbonitrile in the target compound).

- Substituents: Thiazol-5-yl and 3-hydroxyphenylamino groups (vs. dihydroisoquinoline sulfonyl phenyl and methylamino oxazole).

- Properties: Lower yield (18%) during synthesis compared to the target compound (yield unspecified).

Compound 4: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile ()

- Core : Pyrimidine-5-carbonitrile.

- Substituents: Morpholinosulfonyl phenyl group (vs. dihydroisoquinoline sulfonyl). Morpholine’s oxygen atoms may enhance solubility compared to the dihydroisoquinoline’s hydrophobic bicyclic structure.

- Relevance: The sulfonyl group in both compounds facilitates protein binding, but the dihydroisoquinoline in the target compound may offer stronger hydrophobic interactions in nonpolar binding pockets .

Substituent Variations in Oxazole Derivatives

Compound from : 2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((3-(dimethylamino)propyl)amino)oxazole-4-carbonitrile

- Core : Identical oxazole-4-carbonitrile structure.

- Substituents: 3-(Dimethylamino)propylamino group at position 5 (vs. methylamino in the target compound).

- The target compound’s methylamino group offers a balance between solubility and steric efficiency .

Computational Docking Comparisons

Studies using Glide docking software () highlight structural advantages of the target compound:

- Accuracy : Glide’s torsionally flexible optimization and empirical scoring (GlideScore 2.5) predict that the oxazole core’s rigidity allows for precise pose prediction (RMSD <1 Å in 50% of cases), outperforming pyrimidine-based analogs with higher conformational flexibility .

- Enrichment Factors: The dihydroisoquinoline sulfonyl group’s hydrophobic surface area and hydrogen-bonding capacity may improve enrichment in virtual screens compared to morpholinosulfonyl or thiazole-containing analogs .

Research Implications

The target compound’s oxazole core and dihydroisoquinoline sulfonyl group position it as a promising candidate for selective receptor modulation. Structural comparisons suggest superior docking precision over pyrimidine analogs, while substituent variations highlight trade-offs between solubility, steric effects, and synthetic feasibility. Further studies should prioritize experimental validation of binding affinity and pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile?

Synthesis typically involves multi-step reactions:

- Sulfonylation : React 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate.

- Oxazole ring formation : Use a cyclization reaction, such as the Robinson-Gabriel synthesis, with a β-ketoamide precursor under acidic catalysis (e.g., H₂SO₄ or PPA).

- Methylamination : Introduce the methylamino group via nucleophilic substitution or reductive amination, using methylamine in the presence of a reducing agent (e.g., NaBH₃CN).

Purification often employs column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization .

Q. How should researchers characterize this compound’s purity and structural identity?

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm sulfonyl, oxazole, and dihydroisoquinoline moieties.

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- Elemental analysis : Validate empirical formula (C₂₀H₁₉N₃O₃S) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antiviral screening : Use HEK293 cells infected with pseudotyped viruses (e.g., MERS-CoV) to measure IC₅₀ via plaque reduction assays. Include cytotoxicity controls (e.g., MTT assay) to calculate selectivity indices .

- Enzyme inhibition : Test against target enzymes (e.g., proteases) using fluorogenic substrates in kinetic assays .

Advanced Research Questions

Q. How can computational docking (e.g., Glide) optimize binding predictions for this compound?

- Protocol :

- Prepare the protein structure (PDB) and ligand (SMILES) using Schrödinger Suite.

- Generate ligand conformers via LigPrep, accounting for tautomers and ionization states.

- Dock using Glide’s XP mode with OPLS-AA force fields. Prioritize poses with favorable hydrogen bonding to the sulfonyl group and hydrophobic interactions with the oxazole ring.

- Validate docking accuracy by comparing with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Q. How to resolve contradictions in cytotoxicity data across structural analogs?

- Meta-analysis : Compare EC₅₀/CC₅₀ ratios of analogs (e.g., substituents on the dihydroisoquinoline or oxazole rings). Use clustering algorithms to identify structural features correlating with toxicity.

- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) on treated cells to identify pathways affected by cytotoxic analogs .

Q. What strategies improve pharmacokinetic properties without compromising activity?

- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) on the phenyl ring while monitoring SAR for activity loss.

- Metabolic stability : Test in vitro liver microsomes (human/rat) to identify metabolic hotspots. Modify susceptible sites (e.g., methylamino group) via deuteration or fluorination .

Q. How to design SAR studies for derivatives targeting viral fusion proteins?

- Scaffold diversification : Synthesize analogs with variations in:

- Sulfonyl linker length (e.g., ethylene vs. propylene).

- Oxazole substituents (e.g., halogens, methyl groups).

- Functional assays : Measure fusion inhibition using fluorescence-based lipid mixing assays. Correlate structural changes with IC₅₀ shifts .

Q. What experimental controls are critical in validating target engagement?

- Negative controls : Use scrambled siRNA or inactive enantiomers to rule off-target effects.

- Positive controls : Include known inhibitors (e.g., camostat for protease inhibition).

- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.